![molecular formula C18H21N3O4S B7699439 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
作用机制
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the suppression of B-cell malignancies and autoimmune diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life. This compound has also demonstrated dose-dependent inhibition of BTK activity in preclinical studies. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. This compound has also been shown to reduce disease activity in preclinical models of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One advantage of using 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments is its specificity for BTK, which reduces the potential for off-target effects. Another advantage is its favorable pharmacokinetic properties, which allow for convenient dosing and administration. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Another limitation is the potential for drug resistance to develop over time, which may limit its long-term efficacy.
未来方向
There are several future directions for the development and application of 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its efficacy and reduce the potential for drug resistance. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and autoimmune diseases.
合成方法
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with 5-[(4-fluorophenyl)sulfamoyl]-2-methoxyaniline in the presence of a base to yield the intermediate product, which is then coupled with 4-aminobenzoic acid in the presence of a coupling agent to obtain the final product, this compound.
科学研究应用
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown potent activity against B-cell malignancies such as diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Furthermore, this compound has been shown to have anti-inflammatory effects in preclinical models of asthma and chronic obstructive pulmonary disease.
属性
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-7-6-15(18(22)20-13-14-5-4-8-19-12-14)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJFLGWTUFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


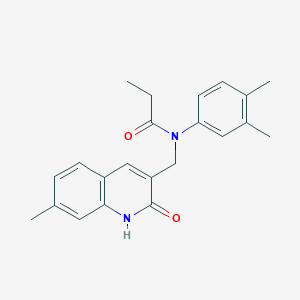
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
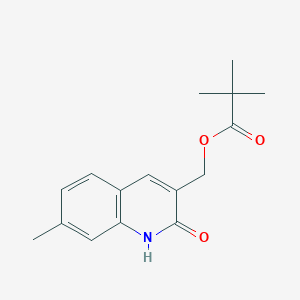
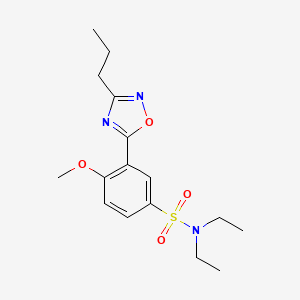

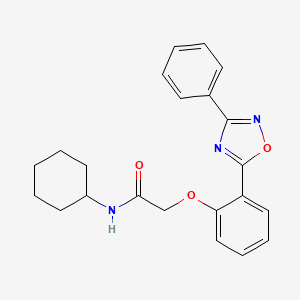
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
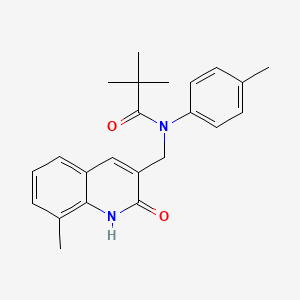
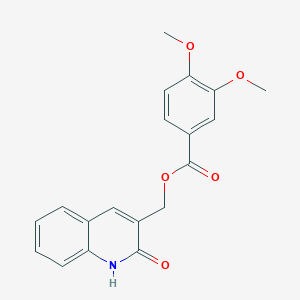
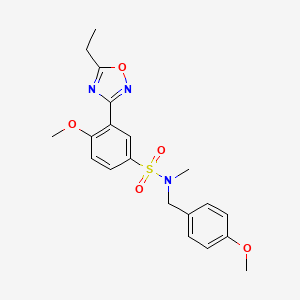

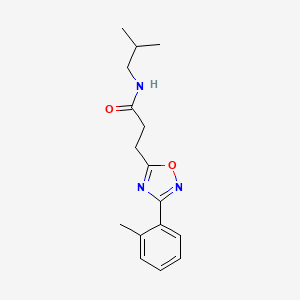
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)